5-Chloro-4-fluoro-2-methylaniline
Overview
Description
5-Chloro-4-fluoro-2-methylaniline is a chemical compound with the molecular formula C7H7ClFN . It has a molecular weight of 159.59 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 5-Chloro-4-fluoro-2-methylaniline consists of a benzene ring substituted with chlorine, fluorine, and a methyl group attached to an amine group . The InChI code for this compound is 1S/C7H7ClFN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 .Physical And Chemical Properties Analysis
5-Chloro-4-fluoro-2-methylaniline is a solid substance . It has a molecular weight of 159.59 .Scientific Research Applications
Metabolic Pathways and Microsomal Reactions
- Metabolism in Rat Liver Microsomes: 5-Chloro-4-fluoro-2-methylaniline undergoes various metabolic reactions in rat liver microsomes. This includes side-chain C-hydroxylation (producing benzyl alcohols and benzaldehydes) and N-hydroxylation (leading to hydroxylamines and nitroso derivatives). Notably, aromatic ring hydroxylation is not a major pathway in these processes (Boeren et al., 1992).
Chemical Reactions and Synthesis
- Nucleophilic Displacement Reactions: Studies on substituted α-halogenopyridines with aniline, including derivatives of 5-Chloro-4-fluoro-2-methylaniline, reveal insights into the kinetics and catalysis of nucleophilic displacement reactions in various solvents. These reactions are critical for understanding the reactivity and synthesis pathways of such compounds (Brewis et al., 1974).
Spectroscopy and Molecular Structure Analysis
- FT-IR and FT-Raman Spectroscopy: Advanced spectroscopic techniques like FT-IR and FT-Raman have been employed to study the molecular structure and vibrational spectra of derivatives of 5-Chloro-4-fluoro-2-methylaniline. These analyses are pivotal for understanding the physical and chemical properties of these compounds at the molecular level (Arjunan & Mohan, 2008).
Safety and Hazards
properties
IUPAC Name |
5-chloro-4-fluoro-2-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAAJYJYOSSNRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001287180 | |
Record name | 5-Chloro-4-fluoro-2-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001287180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-fluoro-2-methylaniline | |
CAS RN |
1242339-43-0 | |
Record name | 5-Chloro-4-fluoro-2-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-fluoro-2-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001287180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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